![molecular formula C16H25N3O2S B2790403 1-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea CAS No. 2034240-69-0](/img/structure/B2790403.png)
1-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea
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Overview
Description
1-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea is a compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of urea derivatives and has shown promising results in various scientific studies.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with the κ-opioid receptor (kor) . The KOR is a type of opioid receptor that binds endogenous opioids and opioid drugs. It plays a crucial role in pain perception, mood regulation, and stress response .
Mode of Action
If it acts similarly to other kor antagonists, it would bind to the kor and block its activation by endogenous opioids or opioid drugs . This could result in changes in pain perception, mood, and stress response .
Biochemical Pathways
Kor antagonists generally influence the release of neurotransmitters such as dopamine and serotonin, which are involved in pain perception, mood regulation, and stress response .
Pharmacokinetics
It is noted that a similar compound, btrx-335140, has good in vitro admet and in vivo pharmacokinetic characteristics .
Result of Action
By acting as a kor antagonist, it could potentially alter neurotransmitter release and neuronal signaling, leading to changes in pain perception, mood, and stress response .
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea in lab experiments is its high potency and specificity. The compound has been found to have a low toxicity profile and can be used in a wide range of concentrations. However, one of the limitations of using this compound is its high cost and the difficulty in obtaining it in large quantities.
Future Directions
There are a number of future directions for research on 1-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea. One area of research could focus on the development of new synthesis methods that are more cost-effective and efficient. Another area of research could involve the development of new analogs of the compound that have improved potency and specificity. Additionally, future research could explore the potential applications of the compound in the treatment of other diseases and conditions.
Synthesis Methods
The synthesis of 1-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea involves the reaction of piperidine and tetrahydro-2H-pyran-4-ol with 2-isothiocyanatothiophene in the presence of a catalyst. The resulting product is then treated with urea to obtain the final compound.
Scientific Research Applications
1-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess antitumor, anti-inflammatory, and analgesic properties. The compound has also been found to have a positive effect on the immune system and can be used in the treatment of autoimmune diseases.
properties
IUPAC Name |
1-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2S/c20-16(18-15-2-1-11-22-15)17-12-13-3-7-19(8-4-13)14-5-9-21-10-6-14/h1-2,11,13-14H,3-10,12H2,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNJFJQFHJCYIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CS2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea |
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